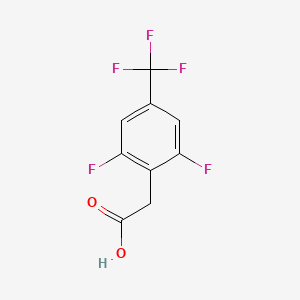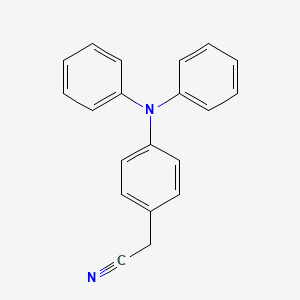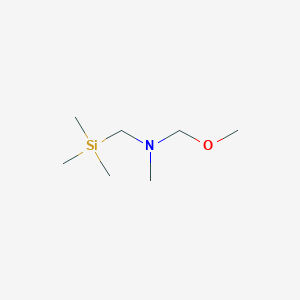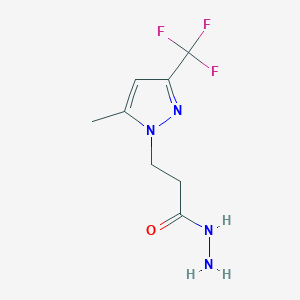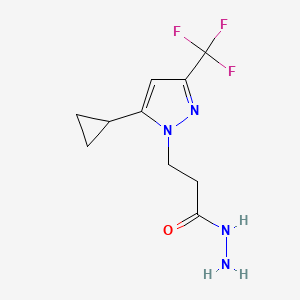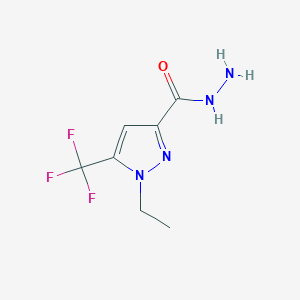
A-D-Xylopyranosyl azide
概要
説明
A-D-Xylopyranosyl azide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature . The azide group in this compound makes it highly reactive and useful in various chemical reactions.
作用機序
Target of Action
A-D-Xylopyranosyl azide (XylAz) is a compound consisting of a xylose sugar derivative and an azide functional group. It primarily targets enzymes involved in the degradation of plant cell wall polysaccharides, specifically those involved in the hydrolysis of α-L-arabinosyl linkages . These enzymes, known as α-L-arabinofuranosidases (α-L-ABFs), play a crucial role in the degradation of arabinoxylan and arabinan .
Mode of Action
The interaction of this compound with its targets results in the cleavage of arabinose decorations located at arabinoxylan chain extremities . This action is facilitated by the azide functional group present in the compound. The compound can convert the double arabinose decorations present on arabinoxylan into single O2- or O3-linked decorations . This enzyme acts in synergy with GH62-1234 (RcAbf62A m2,3), a GH62 α-L-ABF which hydrolyzes α-(1→3) or α-(1→2)-arabinosyl linkages present on polysaccharides and arabinoxylooligosaccharides monodecorated .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the degradation of plant cell wall polysaccharides. Specifically, it impacts the degradation of arabinoxylan and arabinan, key components of hemicelluloses . The compound’s action results in the removal of all the decorations present in the backbone of arabinoxylan and arabinan .
Result of Action
The action of this compound results in significant molecular and cellular effects. It facilitates the degradation of plant cell wall polysaccharides by removing arabinose decorations from arabinoxylan and arabinan . This action enhances the efficiency of enzymes involved in the degradation of these polysaccharides .
生化学分析
Biochemical Properties
A-D-Xylopyranosyl azide plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is α-xylosidase, which is involved in the hydrolysis of xyloglucan oligosaccharides . The interaction between this compound and α-xylosidase results in the release of D-xylose from isoprimeverose and xyloglucan oligosaccharides . This interaction is crucial for the degradation of xyloglucan, a major plant hemicellulosic polysaccharide.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In plant cells, this compound influences cell wall remodeling by participating in the degradation of xyloglucan . This process is essential for plant growth and development. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of xyloglucan oligosaccharides, which serve as signaling molecules in plant cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to the active site of α-xylosidase, facilitating the hydrolysis of xyloglucan oligosaccharides . This binding interaction is characterized by the formation of hydrogen bonds and van der Waals forces between this compound and the enzyme. Additionally, this compound may act as an inhibitor or activator of other enzymes involved in glycosylation processes, thereby influencing gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in sustained modulation of cellular processes, including cell wall remodeling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance the activity of enzymes involved in glycosylation processes, leading to improved cellular function. At high doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glycosylation and carbohydrate metabolism. This compound interacts with enzymes such as α-xylosidase and β-glucosidase, which are responsible for the hydrolysis of xyloglucan oligosaccharides . The metabolic pathways involving this compound also include the synthesis and degradation of glycosaminoglycans, which are essential for cellular function and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via glycoside transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound may localize to specific compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in glycosylation processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and modification of glycoproteins and glycolipids . The targeting signals and post-translational modifications of this compound direct it to these specific compartments, ensuring its proper function in glycosylation processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of A-D-Xylopyranosyl azide typically involves the conversion of D-xylose to its corresponding azide derivative. One common method is the diazotization of aromatic amines followed by azidation using sodium azide in water at room temperature . This process involves the formation of diazonium salts, which then react with sodium azide to produce the azide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cross-linked poly (4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction has been reported as an efficient method for the synthesis of aryl azides . This method offers advantages such as mild reaction conditions, safe handling, and rapid production.
化学反応の分析
Types of Reactions: A-D-Xylopyranosyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.
Copper(I) Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed:
Alkyl Azides: Formed from substitution reactions.
Primary Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
科学的研究の応用
A-D-Xylopyranosyl azide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Used in the study of glycosylation processes and as a probe for studying enzyme activities.
Industry: Used in the production of polymers and materials with unique properties, such as cross-linked polymers and thermosets.
類似化合物との比較
- Aryl Azides
- Xylosides
- Triazoles
特性
IUPAC Name |
2-azidooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


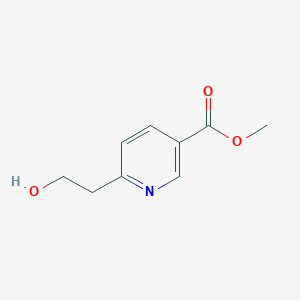
![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)
